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Compound of Interest

Compound Name:
1-(1H-Imidazol-4-yl)ethanone

hydrochloride

CAS No.: 1260890-44-5

Cat. No.: B3186626

Get Quote

Executive Summary
4-Acetylimidazole hydrochloride (4-AI HCl) serves as a versatile "privileged scaffold" building

block in medicinal chemistry.[1] Unlike its free base counterpart, the hydrochloride salt offers

enhanced shelf-stability and reduced hygroscopicity, making it the preferred form for GMP

inventory.[1] This guide details the practical utilization of 4-AI HCl in synthesizing high-value

Active Pharmaceutical Ingredients (APIs), focusing on Claisen-Schmidt condensations for

antineoplastic agents and Grignard additions for chiral carbinol synthesis.[1]

Chemical Identity & Handling
CAS (Free Base): 61985-25-9[1][2]

CAS (HCl Salt): [Not commonly indexed separately; treated as HCl equivalent of base]

Molecular Weight: 110.11 (Free Base) / 146.57 (HCl Salt)
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pKa: ~7.0 (imidazole ring), making the N-H proton acidic enough to interfere with strong

nucleophiles if not protected.

Expert Insight: The "Salt Tax" in Stoichiometry
When using 4-AI HCl in base-catalyzed reactions (e.g., Aldol condensation), you must account

for the acidic proton on the hydrochloride.

[1] Rule of Thumb: Always add 1.0 equivalent of base (e.g., NaOH, TEA) specifically to

neutralize the HCl before calculating the stoichiometry for the reaction catalyst. Failure to do this

is the #1 cause of stalled yields in 4-AI workflows.[1]

Core Applications & Pathways
The acetyl group at the C4 position provides a reactive handle for carbon-carbon bond

formation, while the imidazole ring offers hydrogen-bonding capability crucial for receptor

binding (e.g., Histamine H2 receptors, kinase pockets).[1][3]

Visualizing the Synthetic Landscape
The following diagram maps the divergence of synthetic routes from the parent 4-AI scaffold.
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Figure 1: Divergent synthetic pathways for 4-Acetylimidazole HCl.[1] Blue indicates starting

material; Green indicates API intermediates.[1]

Detailed Protocol A: Synthesis of Imidazolyl
Chalcones (Anticancer Scaffold)
Imidazolyl chalcones are potent inhibitors of tubulin polymerization. This protocol uses an aldol-

type condensation.[1]

Reagents
4-Acetylimidazole HCl (10 mmol, 1.46 g)[1]

4-Chlorobenzaldehyde (10 mmol, 1.40 g)[1]

Sodium Hydroxide (40% aq. solution)

Ethanol (Absolute)

Step-by-Step Methodology
Neutralization & Dissolution:

Dissolve 1.46 g of 4-AI HCl in 15 mL of ethanol.

Add 10 mmol of NaOH (approx. 1 mL of 40% solution) slowly to neutralize the HCl. Stir for

10 mins. A fine precipitate of NaCl may form; this is normal.

Addition of Electrophile:

Add 1.40 g of 4-Chlorobenzaldehyde to the mixture.

Catalysis:

Add an additional 5 mmol of NaOH (0.5 mL) to act as the catalyst.

Critical Parameter: Maintain temperature at 0–5°C during addition to prevent self-

polymerization of the aldehyde.
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Reaction:

Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

Monitor: TLC (DCM:MeOH 95:5). The product usually appears as a UV-active spot with

lower Rf than the aldehyde.[1]

Work-up:

Pour the reaction mixture into 100 g of crushed ice/water.

Adjust pH to ~7.0 using dilute HCl. The chalcone product will precipitate as a yellow solid.

Filter, wash with cold water, and recrystallize from Ethanol/Water (8:2).

Expected Yield: 75–85% Appearance: Yellow crystalline solid.

Detailed Protocol B: Grignard Addition for Tertiary
Alcohols
Direct Grignard addition to 4-AI is difficult due to the acidic N-H proton (which quenches the

Grignard reagent). Protection is mandatory.[1]

Workflow Diagram
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Figure 2: Protection-dependent Grignard synthesis strategy.

Protocol Steps
Protection (N-Tritylation):

Suspend 4-AI HCl (1 eq) in DCM. Add Triethylamine (2.2 eq).

Add Trityl Chloride (1.1 eq) at 0°C. Stir 4h.

Wash with water, dry, and concentrate.[4][5]

Grignard Reaction:

Dissolve N-trityl-4-acetylimidazole in anhydrous THF under Nitrogen.

Cool to 0°C. Add Methylmagnesium bromide (1.5 eq).
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Note: The N-trityl group prevents proton quenching, allowing the Grignard to attack the

ketone.

Deprotection:

Quench with saturated NH4Cl.[6]

Reflux in dilute HCl/MeOH to remove the trityl group.

Analytical Quality Control
To ensure the intermediate meets pharmaceutical standards (purity >98%), use the following

HPLC method.

Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-

C18, 4.6 x 150mm, 5µm)

Mobile Phase A
0.1% Phosphoric Acid in Water (Buffer pH 2.

[1]5)

Mobile Phase B Acetonitrile

Gradient
0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25

min: 60% B

Flow Rate 1.0 mL/min

Detection
UV @ 210 nm (imidazole ring) and 254 nm

(acetyl conjugation)

Retention Time
~3.5 min (4-AI); ~12.0 min (Chalcone

derivatives)

Troubleshooting Note: 4-AI is polar. If peak tailing occurs, add 5mM Triethylamine to Mobile

Phase A to suppress silanol interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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